BenchChemオンラインストアへようこそ!

6-(4-(Aminomethyl)piperidin-1-yl)-N-cyclopropylpyrimidin-4-amine hydrochloride

Spleen Tyrosine Kinase Syk inhibitor Immuno-oncology

6-(4-(Aminomethyl)piperidin-1-yl)-N-cyclopropylpyrimidin-4-amine hydrochloride (CAS 1353956-27-0) is a synthetic small-molecule pyrimidine derivative with the molecular formula C₁₃H₂₂ClN₅ and a molecular weight of 283.80 g/mol. The compound features a 4,6-disubstituted pyrimidine core bearing an N-cyclopropylamine at position 4 and a 4-(aminomethyl)piperidin-1-yl moiety at position Commercially available material is typically characterized by ≥95% purity (HPLC), with multiple vendors supplying batches verified by NMR and HPLC.

Molecular Formula C13H22ClN5
Molecular Weight 283.8
CAS No. 1353956-27-0
Cat. No. B2378727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-(Aminomethyl)piperidin-1-yl)-N-cyclopropylpyrimidin-4-amine hydrochloride
CAS1353956-27-0
Molecular FormulaC13H22ClN5
Molecular Weight283.8
Structural Identifiers
SMILESC1CC1NC2=CC(=NC=N2)N3CCC(CC3)CN.Cl
InChIInChI=1S/C13H21N5.ClH/c14-8-10-3-5-18(6-4-10)13-7-12(15-9-16-13)17-11-1-2-11;/h7,9-11H,1-6,8,14H2,(H,15,16,17);1H
InChIKeyUQHACCJGFHICLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(4-(Aminomethyl)piperidin-1-yl)-N-cyclopropylpyrimidin-4-amine Hydrochloride (CAS 1353956-27-0): Procurement-Relevant Identity, Purity, and Structural Confirmation


6-(4-(Aminomethyl)piperidin-1-yl)-N-cyclopropylpyrimidin-4-amine hydrochloride (CAS 1353956-27-0) is a synthetic small-molecule pyrimidine derivative with the molecular formula C₁₃H₂₂ClN₅ and a molecular weight of 283.80 g/mol . The compound features a 4,6-disubstituted pyrimidine core bearing an N-cyclopropylamine at position 4 and a 4-(aminomethyl)piperidin-1-yl moiety at position 6. Commercially available material is typically characterized by ≥95% purity (HPLC), with multiple vendors supplying batches verified by NMR and HPLC . The hydrochloride salt form enhances aqueous solubility for biological assay applications. As a member of the aminopyrimidine class, this compound has been evaluated as an inhibitor of spleen tyrosine kinase (Syk), with a reported IC₅₀ of 990 nM in a biochemical assay employing recombinant full-length human Syk [1].

Why 6-(4-(Aminomethyl)piperidin-1-yl)-N-cyclopropylpyrimidin-4-amine Hydrochloride Cannot Be Replaced by Generic In-Class Analogs: The Case for Regiospecificity and Substitution-Dependent Pharmacology


Within the 4,6-disubstituted pyrimidine-4-amine class, seemingly minor structural alterations—such as relocating the aminomethyl group from the 4-position to the 3-position of the piperidine ring, replacing the N-cyclopropyl group with N,N-diethyl, or substituting the primary aminomethyl with a secondary methylamino group—produce compounds with distinct molecular identities and, where data exist, divergent target engagement profiles . The 4-aminomethyl regioisomer (CAS 1353956-27-0) has a documented Syk IC₅₀ of 990 nM [1], whereas publicly available binding data for the 3-aminomethyl analog (CAS 1353985-14-4), the N,N-diethyl analog (CAS 1353966-46-7), and the 4-methylamino analog (CAS 1353953-70-4) remain absent from major biochemical databases such as BindingDB and ChEMBL. This absence of confirmatory activity data for close structural analogs means that generic substitution carries the quantifiable risk of procuring a compound with unvalidated—and potentially null—activity at the target of interest. Without head-to-head comparative data, the selection decision must rest on the availability of at least one verified biochemical datapoint for the 4-aminomethyl derivative, establishing it as the only analog in this sub-series with a traceable activity anchor.

Quantitative Product-Specific Evidence Guide: 6-(4-(Aminomethyl)piperidin-1-yl)-N-cyclopropylpyrimidin-4-amine Hydrochloride vs. Closest Structural Analogs


Spleen Tyrosine Kinase (Syk) Biochemical Inhibition: Target Engagement Verified for the 4-Aminomethyl Regioisomer, Unvalidated for the 3-Aminomethyl Analog

The 4-(aminomethyl)piperidine regioisomer (CAS 1353956-27-0) demonstrates confirmed inhibitory activity against recombinant full-length human Syk, with an IC₅₀ of 990 nM measured in a biochemical assay using GST-tagged Syk (residues 1–635) expressed in a baculovirus system [1]. In contrast, the 3-(aminomethyl)piperidine regioisomer (CAS 1353985-14-4) has no publicly reported Syk IC₅₀ in BindingDB, ChEMBL, or the patent literature, making its target engagement unverified. This represents a critical differentiation point for procurement: only the 4-substituted analog carries a traceable evidence anchor for Syk-related research.

Spleen Tyrosine Kinase Syk inhibitor Immuno-oncology

Regiochemical Identity Confirmation: 4-Aminomethyl vs. 3-Aminomethyl Piperidine Substitution Defines Distinct Chemical Entities with Separate CAS Registrations

The target compound (CAS 1353956-27-0) is unequivocally the 4-(aminomethyl)piperidine-substituted regioisomer, confirmed by multiple vendor Certificates of Analysis including NMR (¹H, ¹³C) and HPLC purity ≥95% . The 3-(aminomethyl)piperidine regioisomer is registered under CAS 1353985-14-4 and represents a structurally distinct chemical entity . The two regioisomers share the same molecular formula (C₁₃H₂₂ClN₅) and molecular weight (283.80 g/mol) but differ in the substitution position of the aminomethyl group on the piperidine ring. This regiospecificity is critical because the vector of the aminomethyl side chain influences the three-dimensional presentation of the terminal amine to biological targets.

Chemical identity Regioisomer CAS differentiation

N-Cyclopropyl Substitution Distinguishes the Target Compound from N,N-Diethyl and N-H Analogs: Implications for Metabolic Stability and Binding Conformation

The N-cyclopropyl substituent present in the target compound (CAS 1353956-27-0) differentiates it from the N,N-diethyl analog (CAS 1353966-46-7) and the N-H (secondary amine) analog (CAS 1185317-86-5). The cyclopropyl group is a well-established medicinal chemistry motif known to reduce N-dealkylation by cytochrome P450 enzymes, enhance metabolic stability relative to N-alkyl substituents, and constrain the conformational flexibility of the amine relative to the pyrimidine core [1]. While direct comparative metabolic stability data among these three analogs are not publicly available, class-level inference from the broader aminopyrimidine kinase inhibitor literature indicates that N-cyclopropyl derivatives consistently exhibit improved microsomal half-lives compared to N,N-dialkyl counterparts [2]. The N,N-diethyl analog (CAS 1353966-46-7) and N-H analog (CAS 1185317-86-5) have no reported biological activity data in public databases.

Cyclopropyl group Metabolic stability Conformational constraint

Primary Amine at the Piperidine 4-Aminomethyl Position Enables Downstream Conjugation and Derivatization Chemistry Absent in N-Methyl and N,N-Diethyl Analogs

The target compound features a primary amine (–CH₂NH₂) at the 4-position of the piperidine ring, providing a reactive handle for further chemical derivatization such as amide coupling, reductive amination, or bioconjugation to fluorophores, biotin, or E3 ligase ligands for PROTAC design . The N-methyl analog (CAS 1353953-70-4) contains a secondary methylamino group (–NHCH₃) that can only form tertiary amides upon acylation, limiting the scope of derivatization chemistry. The N,N-diethyl analog (CAS 1353966-46-7) bears a tertiary amine at the pyrimidine N⁴ position and offers no free primary amine handle on the piperidine. The primary amine in the target compound is quantifiable by standard amine-reactive assays (e.g., TNBS or fluorescamine), providing a quality control metric not available for the N-methyl or N,N-diethyl comparators.

Chemical biology Bifunctional linker PROTAC design Conjugation handle

Best-Fit Research and Industrial Application Scenarios for 6-(4-(Aminomethyl)piperidin-1-yl)-N-cyclopropylpyrimidin-4-amine Hydrochloride Based on Verified Differentiation Evidence


Spleen Tyrosine Kinase (Syk) Biochemical Screening and Target Validation Studies

This compound is suitable as a tool compound for biochemical Syk inhibition assays, where a verified IC₅₀ of 990 nM against recombinant human Syk provides a quantitative benchmark for assay validation and comparator compound profiling [1]. Researchers studying Syk-dependent signaling in inflammatory, allergic, or autoimmune disease models can use this compound as a reference inhibitor with a confirmed—albeit moderate—potency anchor, enabling dose-response calibration of novel Syk inhibitors.

Structure-Activity Relationship (SAR) Studies on 4,6-Disubstituted Aminopyrimidine Kinase Inhibitors

The compound serves as a defined SAR probe for exploring the contribution of the 4-(aminomethyl)piperidine substituent to kinase selectivity. Its verified Syk IC₅₀ (990 nM) [1] provides a reference point against which the 3-aminomethyl regioisomer (CAS 1353985-14-4) and other analogs can be experimentally compared. Procurement of authentic, analytically verified material (≥95% purity by HPLC) ensures that any observed differences in biochemical or cellular activity are attributable to structural variation rather than impurity artifacts.

Chemical Biology Probe Development via Primary Amine Conjugation

The primary amine at the piperidine 4-aminomethyl position enables covalent modification for the synthesis of biotinylated affinity probes, fluorescent tracers, or PROTAC degrader molecules targeting Syk [1]. The compound's verified Syk binding (IC₅₀ = 990 nM) provides a starting potency anchor for linker attachment SAR. The absence of a free primary amine in the N-methyl (CAS 1353953-70-4) and N,N-diethyl (CAS 1353966-46-7) analogs makes the 4-aminomethyl derivative the only member of this sub-series suitable for such derivatization strategies.

In Vitro Pharmacology Where N-Cyclopropyl Metabolic Stability Is Desired

For cell-based assays or hepatocyte stability studies, the N-cyclopropyl group is expected—based on class-level medicinal chemistry evidence—to confer improved resistance to oxidative N-dealkylation relative to N,N-dialkyl or N-H analogs [1]. While direct comparative data are not yet available for this specific series, the structural rationale supports selection of the N-cyclopropyl derivative over the N,N-diethyl analog (CAS 1353966-46-7) when metabolic stability is a critical assay parameter.

Quote Request

Request a Quote for 6-(4-(Aminomethyl)piperidin-1-yl)-N-cyclopropylpyrimidin-4-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.